![molecular formula C8H13Br B13564537 5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
5-(Bromomethyl)-5-methylspiro[2.3]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-5-methylspiro[23]hexane is an organic compound with the molecular formula C8H13Br It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-5-methylspiro[2.3]hexane typically involves the bromination of 5-methylspiro[2.3]hexane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows:
- Dissolve 5-methylspiro[2.3]hexane in an inert solvent like carbon tetrachloride (CCl4).
- Add N-bromosuccinimide (NBS) and a small amount of azobisisobutyronitrile (AIBN).
- Heat the mixture or expose it to light to initiate the radical bromination.
- After the reaction is complete, purify the product by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-5-methylspiro[2.3]hexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: 5-(Hydroxymethyl)-5-methylspiro[2.3]hexane, 5-(Cyanomethyl)-5-methylspiro[2.3]hexane.
Elimination: 5-Methylspiro[2.3]hex-1-ene.
Oxidation: 5-(Hydroxymethyl)-5-methylspiro[2.3]hexan-2-one.
Scientific Research Applications
5-(Bromomethyl)-5-methylspiro[2.3]hexane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug development, particularly in the synthesis of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-5-methylspiro[2.3]hexane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
5-(Bromomethyl)spiro[2.3]hexane: Lacks the methyl group at the 5-position.
5-(Chloromethyl)-5-methylspiro[2.3]hexane: Similar structure but with a chlorine atom instead of bromine.
5-(Hydroxymethyl)-5-methylspiro[2.3]hexane: The bromine atom is replaced by a hydroxyl group.
Uniqueness
5-(Bromomethyl)-5-methylspiro[2.3]hexane is unique due to the presence of both a bromomethyl and a methyl group on the spirocyclic structure. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
5-(bromomethyl)-5-methylspiro[2.3]hexane |
InChI |
InChI=1S/C8H13Br/c1-7(6-9)4-8(5-7)2-3-8/h2-6H2,1H3 |
InChI Key |
IQPXGWRXWQISNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



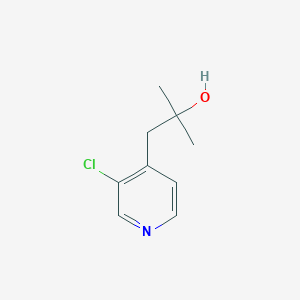
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile](/img/structure/B13564468.png)

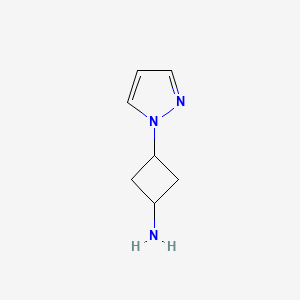
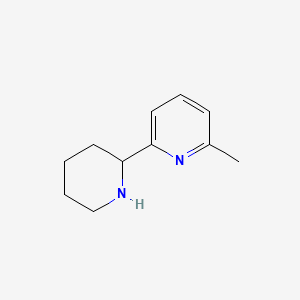



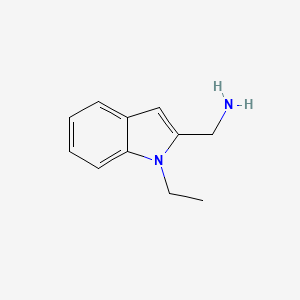
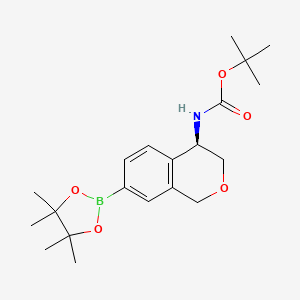
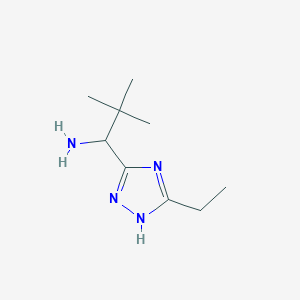
![rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol](/img/structure/B13564536.png)

